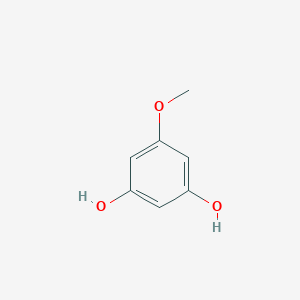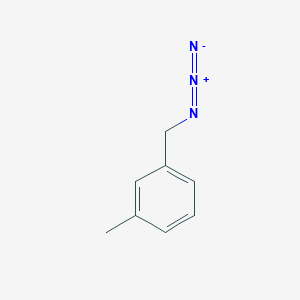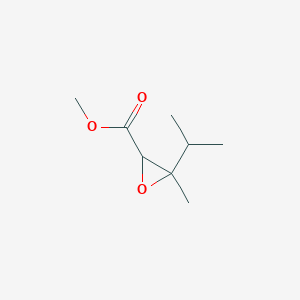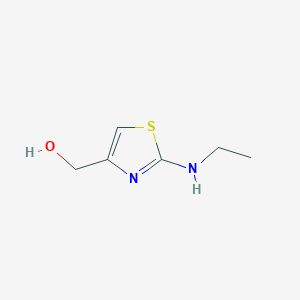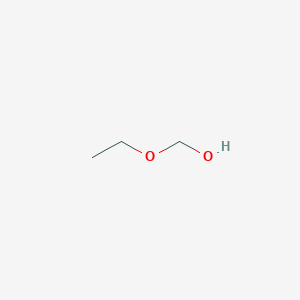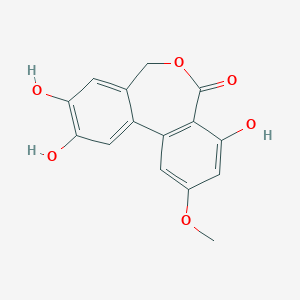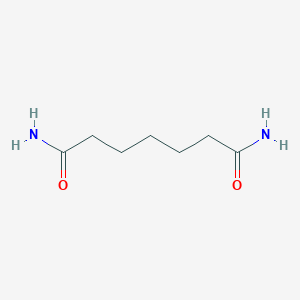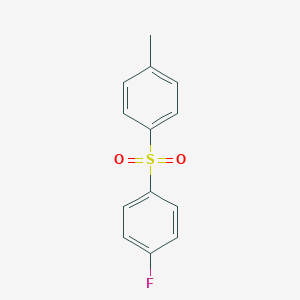![molecular formula C7H12O3 B161808 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) CAS No. 139656-48-7](/img/structure/B161808.png)
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. The antitumor activity of the compound may be due to its ability to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) can affect various biochemical and physiological processes. The compound has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) in lab experiments include its antimicrobial, antitumor, and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One direction is to investigate the compound's potential use as a flavoring agent. Another direction is to further study its mechanism of action and potential applications in the field of medicine. Additionally, the compound's potential toxicity and safety should be studied further to ensure its safe use in various applications.
Conclusion:
In conclusion, 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) is a chemical compound that has potential applications in various fields. Its antimicrobial, antitumor, and anti-inflammatory properties make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
Several methods have been reported for the synthesis of 3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI). One of the most commonly used methods involves the reaction between furfural and methyl vinyl ketone in the presence of a base catalyst. The product obtained from this reaction is then subjected to a series of steps to obtain the final compound.
Scientific Research Applications
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a flavoring agent.
properties
CAS RN |
139656-48-7 |
|---|---|
Product Name |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI) |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI Key |
HWTOMCWXNNJTIY-DSYKOEDSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
SMILES |
CC1C(CC(O1)OC)C=O |
Canonical SMILES |
CC1C(CC(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



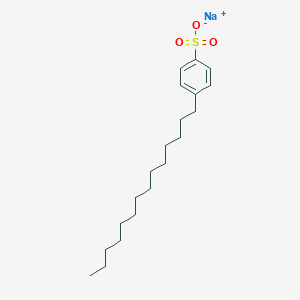
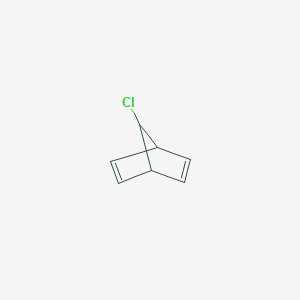
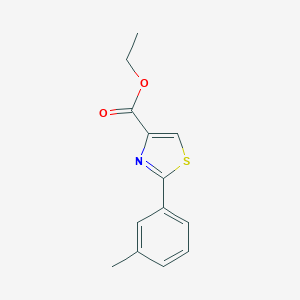
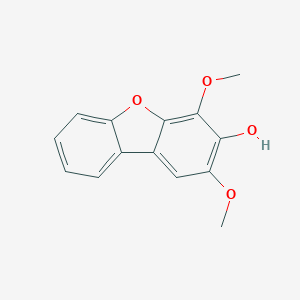
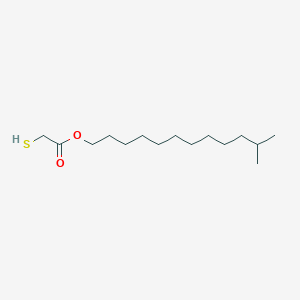
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
